Pipobroman

Catalog No.
S539751
CAS No.
54-91-1
M.F
C10H16Br2N2O2
M. Wt
356.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipobroman

CAS Number

54-91-1

Product Name

Pipobroman

IUPAC Name

3-bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one

Molecular Formula

C10H16Br2N2O2

Molecular Weight

356.05 g/mol

InChI

InChI=1S/C10H16Br2N2O2/c11-3-1-9(15)13-5-7-14(8-6-13)10(16)2-4-12/h1-8H2

InChI Key

NJBFOOCLYDNZJN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)CCBr)C(=O)CCBr

solubility

FREELY SOL IN CHLOROFORM; SOL IN METHANOL & ACETONE; SPARINGLY SOL IN ALC & BENZENE; SLIGHTLY SOL IN WATER; VERY SLIGHTLY SOL IN ETHER
2.24e+00 g/L

Synonyms

NSC25154; Pipobroman; Trade names Vercite Vercyte.

Canonical SMILES

C1CN(CCN1C(=O)CCBr)C(=O)CCBr

The exact mass of the compound Pipobroman is 353.95785 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2490 mg/lfreely sol in chloroform; sol in methanol & acetone; sparingly sol in alc & benzene; slightly sol in water; very slightly sol in ether2.24e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758461. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines. It belongs to the ontological category of N-acylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action:

  • Pipobroman belongs to a class of medications called alkylating agents [Source: National Cancer Institute (.gov) ]. These agents work by damaging the DNA of cancer cells, which can prevent them from multiplying and spreading [Source: American Cancer Society ].

Research on Specific Cancers:

  • Limited clinical trials have explored the use of pipobroman for cancers like chronic myelogenous leukemia (CML) [Source: Management of Hematologic Malignancies [1]]. These trials were conducted in the past and did not establish pipobroman as a standard treatment for CML [Source: Hemostasis and Thrombosis: Basic Principles and Clinical Practice [5]].

Current Research Status:

  • Presently, pipobroman is not a widely used cancer treatment. Further research is needed to determine its efficacy and safety compared to more established therapies.

Importance of Ongoing Research:

  • Research into new cancer treatments is crucial for improving patient outcomes. Even if pipobroman is not ultimately used as a standalone therapy, the knowledge gained from its investigation can contribute to the development of more effective medications.

Pipobroman is an antineoplastic agent primarily used in the treatment of blood disorders such as polycythemia vera and essential thrombocythemia. It is a derivative of piperazine, characterized by its chemical formula C10H16Br2N2O2C_{10}H_{16}Br_{2}N_{2}O_{2} and a molar mass of approximately 356.058 g/mol. The compound is known for its role as an alkylating agent, which means it can modify DNA, leading to disruption in DNA synthesis and ultimately inducing cell death .

Pipobroman's primary reaction mechanism involves alkylation of DNA, where it introduces alkyl groups to the DNA strands. This modification can result in cross-linking of DNA, which inhibits replication and transcription processes. The exact pathways and interactions at the molecular level are still under investigation, but it is believed that the compound interacts with nucleophilic sites in DNA, particularly guanine bases, leading to cytotoxic effects .

Pipobroman exhibits significant biological activity as an alkylating agent. Its mechanism likely involves:

  • Disruption of DNA synthesis.
  • Induction of apoptosis in rapidly dividing cells.
  • Inhibition of RNA polymerase activity, which further contributes to its antitumor effects .

Clinical studies have shown that Pipobroman is effective in managing conditions characterized by excessive blood cell production, making it a valuable therapeutic option in hematology .

The synthesis of Pipobroman typically involves the acylation of piperazine with 3-bromopropionyl chloride. The general steps include:

  • Formation of Piperazine Derivative: Start with piperazine and react it with 3-bromopropionyl chloride in the presence of a base (e.g., triethylamine) to facilitate the acylation.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain pure Pipobroman .

This method highlights the importance of controlling reaction conditions to optimize yield and purity.

Pipobroman is primarily used in clinical settings for:

  • Treating polycythemia vera, a condition where the body produces too many red blood cells.
  • Managing essential thrombocythemia, characterized by elevated platelet counts.
    Due to its mechanism as an alkylating agent, it is also explored in research for potential applications against various malignancies .

Studies on Pipobroman have indicated that it interacts with various cellular components:

  • It has been shown to inhibit DNA and RNA polymerase activities, which are crucial for nucleic acid synthesis.
  • Interaction with other chemotherapeutic agents has been explored to assess potential synergistic effects or increased toxicity .

Further research is necessary to fully understand the breadth of interactions and their implications for combination therapies.

Pipobroman shares structural similarities with several other alkylating agents and piperazine derivatives. Here are some notable compounds:

Compound NameChemical StructureMechanism of ActionUnique Features
CyclophosphamideC7H15Cl2N2O2PAlkylates DNA; used primarily in cancer therapyProdrug; requires metabolic activation
BusulfanC8H10Br2O4SAlkylates DNA; used for conditioning before transplantsSulfonate ester; selective myeloablation
MelphalanC13H18Cl2N2O2Alkylates DNA; used in multiple myeloma treatmentPhenylalanine derivative; selective targeting
ChlorambucilC14H19Cl2N2O2Alkylates DNA; used for chronic lymphocytic leukemiaLess toxic than other alkylating agents

Pipobroman's uniqueness lies in its specific application for blood disorders and its distinct structural features that differentiate it from these other compounds. It remains a significant option within the arsenal of treatments for hematological conditions due to its targeted action and relative safety profile compared to more broadly acting alkylating agents .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

CRYSTALS
WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

355.95580 g/mol

Monoisotopic Mass

353.95785 g/mol

Heavy Atom Count

16

Taste

SLIGHT BITTER TASTE

LogP

0.42
0.42 (LogP)
1.1

Odor

SLIGHTLY SHARP, FRUITY ODOR

Appearance

Solid powder

Melting Point

300 °C
106-107 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6Q99RDT97R

Drug Indication

For the treatment of polycythaemia vera and refractory chronic myeloid leukaemia.

Therapeutic Uses

Antineoplastic Agents, Alkylating
...ANTINEOPLASTIC DRUG OF ALKYLATING TYPE. @ PRESENT ITS USE IS MAINLY LIMITED TO TREATMENT OF POLYCYTHEMIA VERA & CHRONIC GRANULOCYTIC LEUKEMIA. EVEN IN THESE DISORDERS...PIPOBROMAN IS GENERALLY NOT AS EFFECTIVE AS OLDER MODES OF TREATMENT.
...PIPOBROMAN IS HELD IN RESERVE FOR USE IN PATIENTS THAT HAVE BECOME REFRACTORY TO X-IRRADIATION & BUSULFAN IN CASE OF LEUKEMIA & PHLEBOTOMY & RADIOPHOSPHATE IN CASE OF POLYCYTHEMIA VERA.
Pipobroman is indicated mainly in the treatment of polycythemia vera. In the limited number of studies reported, there seems to be no difference in the therapeutic response between patients who had been under prior treatment with other drugs and those who had not. There are insufficient data available to provide a comparison of the effectiveness of pipobroman with conventional forms of treatment (radioactive phosphorus, phlebotomy, or other alkylating agents); however, it may be effective in patients with polycythemia vera who are refractory to these forms of therapy.
Although pipobroman has produced remission in chronic myelocytic (granulocytic) leukemia, the number of reported cases is too few to permit evaluation of the drug for this condition and its use is therefore reserved for patients whose disease is resistant to other therapy.

Pharmacology

Pipobroman is an antineoplastic agent. Specifically it is a piperazine derivative with a chemical structure close to that of many DNA alkylating agents. Pipobroman has well documented clinical activity against polycythemia vera and essential thrombocythemia.
Pipobroman is a piperazine derivative with potential antineoplastic alkyating activity. Although the exact mechanism of action of pipobroman has yet to be fully elucidated, this agent appears to act by alkylating DNA, leading to disruption of DNA replication and eventually cell death.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01A - Alkylating agents
L01AX - Other alkylating agents
L01AX02 - Pipobroman

Mechanism of Action

The mechanism of action is uncertain, but due to the structural similarity with other DNA alkylating agents, pipobroman is thought to alkylate DNA leading to disruption of DNA synthesis and eventual cell death.
Pipobroman has been classified as a polyfunctional alkylating agent, but its precise mechanism of action is not known.

Other CAS

54-91-1

Absorption Distribution and Excretion

Well absorbed from the GI tract.
The drug is well absorbed following oral administration. Studies of its distribution and fate in man have not been reported.

Wikipedia

Pipobroman
Convolutindole_A

Drug Warnings

PATIENTS IN WHOM BONE MARROW FUNCTION IS STILL DEPRESSED FROM PREVIOUS IRRADIATION OR OTHER CYTOTOXIC CHEMOTHERAPY SHOULD NOT RECEIVE PIPOBROMAN. CLINICAL EXPERIENCE WITH THIS DRUG IS INSUFFICIENT TO RECOMMEND ITS USE IN CHILDREN UNDER 15 YR OF AGE.
PIPOBROMAN...SHOULD NOT BE ADMIN DURING PREGNANCY, SINCE THERE IS NO INFORMATION ON ITS POTENTIAL TERATOGENICITY.
Rash and adverse GI effects such as nausea, vomiting, abdominal cramping, diarrhea, and anorexia may occur. These adverse effects are usually transient, but may persist and necessitate cessation of therapy.
Pipobroman should not be administered to patients with bone marrow depression resulting from radiation therapy or cytotoxic chemotherapy.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

STRUCTURE-CYTOSTATIC EFFECT STUDIES.
PIPERAZINE, IN DRY CHLOROFORM SOLN, IS DOUBLY CONDENSED WITH 3-BROMOPROPIONYL CHLORIDE USING EXCESS OF PIPERAZINE TO ENCOURAGE DEHYDROCHLORINATION. CRUDE PRODUCT IS CRYSTALLIZED FROM ISOPROPYL ALCOHOL.

Analytic Laboratory Methods

DETERMINATION OF PIPERAZINE IN DRUGS BY GAS CHROMATOGRAPHY.
Method #961.17. Determination of piperazine in drugs by gravimetric method. /Piperazine/
Method #966.25. Determination of piperazine in drugs by near-infrared spectrophotometry. /Piperazine/

Stability Shelf Life

STABLE IN LIGHT & AIR

Dates

Last modified: 08-15-2023

Novel Pyrene Excimer and Fluorogenic Probe for the Detection of Alkylating Agents

Yu Lin Jiang, Ann-Marie Broome
PMID: 31299153   DOI: 10.1021/acssensors.9b00274

Abstract

A pyrene-containing salicylic acid derivative (
) was found to be low in fluorescence, but its derivative pyrene-containing methyl salicylate (
) was found to be highly fluorescent in aqueous solution. This derivative has been tested in solution and found to be superior in the fluorogenic assay of pharmaceutical compounds, detection of chemical warfare agents, a preliminary toxicology test, mutagenicity of medicinal compounds, and other chemical analyses, including trimethylsilyl diazomethane; alkyl bromides and iodides; a sulfur mustard mimic 2-chloroethyl ethyl sulfide; and anticancer drugs, busulfan and pipobroman. The salicylic acid derivative (
) was applied as a fluorogenic probe for the detection of alkylating agents by esterification and generating fluorescence at 475 nm in solutions at low concentrations.


Long-term efficacy and safety of ruxolitinib versus best available therapy in polycythaemia vera (RESPONSE): 5-year follow up of a phase 3 study

Jean-Jacques Kiladjian, Pierre Zachee, Masayuki Hino, Fabrizio Pane, Tamas Masszi, Claire N Harrison, Ruben Mesa, Carole B Miller, Francesco Passamonti, Simon Durrant, Martin Griesshammer, Keita Kirito, Carlos Besses, Beatriz Moiraghi, Elisa Rumi, Vittorio Rosti, Igor Wolfgang Blau, Nathalie Francillard, Tuochuan Dong, Monika Wroclawska, Alessandro M Vannucchi, Srdan Verstovsek
PMID: 31982039   DOI: 10.1016/S2352-3026(19)30207-8

Abstract

Polycythaemia vera is a myeloproliferative neoplasm characterised by excessive proliferation of erythroid, myeloid, and megakaryocytic components in the bone marrow due to mutations in the Janus kinase 2 (JAK2) gene. Ruxolitinib, a JAK 1 and JAK 2 inhibitor, showed superiority over best available therapy in a phase 2 study in patients with polycythaemia vera who were resistant to or intolerant of hydroxyurea. We aimed to compare the long-term safety and efficacy of ruxolitinib with best available therapy in patients with polycythaemia vera who were resistant to or intolerant of hydroxyurea.
We report the 5-year results for a randomised, open-label, phase 3 study (RESPONSE) that enrolled patients at 109 sites across North America, South America, Europe, and the Asia-Pacific region. Patients (18 years or older) with polycythaemia vera who were resistant to or intolerant of hydroxyurea were randomly assigned 1:1 to receive either ruxolitinib or best available therapy. Patients randomly assigned to the ruxolitinib group received the drug orally at a starting dose of 10 mg twice a day. Single-agent best available therapy comprised hydroxyurea, interferon or pegylated interferon, pipobroman, anagrelide, approved immunomodulators, or observation without pharmacological treatment. The primary endpoint, composite response (patients who achieved both haematocrit control without phlebotomy and 35% or more reduction from baseline in spleen volume) at 32 weeeks was previously reported. Patients receiving best available therapy could cross over to ruxolitinib after week 32. We assessed the durability of primary composite response, complete haematological remission, overall clinicohaematological response, overall survival, patient-reported outcomes, and safety after 5-years of follow-up. This study is registered with ClinicalTrials.gov,
.
We enrolled patients between Oct 27, 2010, and Feb 13, 2013, and the study concluded on Feb 9, 2018. Of 342 individuals screened for eligibility, 222 patients were randomly assigned to receive ruxolitinib (n=110, 50%) or best available therapy (n=112, 50%). The median time since polycythaemia vera diagnosis was 8·2 years (IQR 3·9-12·3) in the ruxolitinib group and 9·3 years (4·9-13·8) in the best available therapy group. 98 (88%) of 112 patients initially randomly assigned to best available therapy crossed over to receive ruxolitinib and no patient remained on best available therapy after 80 weeks of study. Among 25 primary responders in the ruxolitinib group, six had progressed at the time of final analysis. At 5 years, the probability of maintaining primary composite response was 74% (95% CI 51-88). The probability of maintaining complete haematological remission was 55% (95% CI 32-73) and the probability of maintaining overall clinicohaematological responses was 67% (54-77). In the intention-to-treat analysis not accounting for crossover, the probability of survival at 5 years was 91·9% (84·4-95·9) with ruxolitinib therapy and 91·0% (82·8-95·4) with best available therapy. Anaemia was the most common adverse event in patients receiving ruxolitinib (rates per 100 patient-years of exposure were 8·9 for ruxolitinib and 8·8 for the crossover population), though most anaemia events were mild to moderate in severity (grade 1 or 2 anaemia rates per 100 patient-years of exposure were 8·0 for ruxolitinib and 8·2 for the crossover population). Non-haematological adverse events were generally lower with long-term ruxolitinib treatment than with best available therapy. Thromboembolic events were lower in the ruxolitinib group than the best available therapy group. There were two on-treatment deaths in the ruxolitinib group. One of these deaths was due to gastric adenocarcinoma, which was assessed by the investigator as related to ruxolitinib treatment.
We showed that ruxolitinib is a safe and effective long-term treatment option for patients with polycythaemia vera who are resistant to or intolerant of hydroxyurea. Taken together, ruxolitinib treatment offers the first widely approved therapeutic alternative for this post-hydroxyurea patient population.
Novartis Pharmaceuticals Corporation.


Treatment of polycythemia vera with hydroxyurea and pipobroman: final results of a randomized trial initiated in 1980

Jean-Jacques Kiladjian, Sylvie Chevret, Christine Dosquet, Christine Chomienne, Jean-Didier Rain
PMID: 21911721   DOI: 10.1200/JCO.2011.36.0792

Abstract

The overall impact of hydroxyurea (HU) or pipobroman treatments on the long-term outcome of patients with polycythemia vera (PV) has not been assessed in randomized studies. We report final analyses from the French Polycythemia Study Group (FPSG) study, which randomly assigned HU versus pipobroman as first-line therapy in 285 patients younger than age 65 years.
The full methodology has been described previously. FPSG results were updated with a median follow-up of 16.3 years. Statistical analysis was performed by using competing risks on the intention-to-treat population and according to main treatment received.
Median survival was 17 years for the whole cohort, 20.3 years for the HU arm, and 15.4 years for the pipobroman arm (P = .008) and differed significantly from that in the general population. At 10, 15, and 20 years, cumulative incidence of acute myeloid leukemia/myelodysplastic syndrome (AML/MDS) was 6.6%, 16.5%, and 24% in the HU arm and 13%, 34%, and 52% in the pipobroman arm (P = .004). Cumulative myelofibrosis incidence at 10, 15, and 20 years according to main treatment received was 15%, 24%, and 32% with HU versus 5%, 10%, and 21% with pipobroman (P = .02).
Data from this unique randomized trial comparing HU with another cytoreductive drug in PV showed that (1) survival of patients with PV treated with conventional agents differed from survival in the general population, (2) evolution to AML/MDS is the first cause of death, (3) pipobroman is leukemogenic and is unsuitable for first-line therapy, and (4) incidence of evolution to AML/MDS with HU is higher than previously reported, although consideration should be given to the natural evolution of PV.


Therapeutic options for patients with polycythemia vera and essential thrombocythemia refractory/resistant to hydroxyurea

Matjaz Sever, Kate J Newberry, Srdan Verstovsek
PMID: 24524340   DOI: 10.3109/10428194.2014.893310

Abstract

Hydroxyurea (HU) has traditionally been the first-line treatment for patients with polycythemia vera (PV) or essential thrombocythemia (ET) at high risk for vascular complications. However, approximately 20-25% of patients develop resistance or intolerance to HU and must be treated with second-line therapies. Resistance is associated with disease transformation and reduced survival. However, given the dearth of large-scale controlled clinical trials in this patient population, there is no clear consensus on how to best treat patients who develop resistance or intolerance to HU. Herein, we review current literature on treatment options for patients with HU-refractory/resistant PV or ET and provide recommendations for treating these patients.


Successful Decitabine Treatment in Unfit, Elderly Patients with Acute Myeloid Leukemia following Chronic Myeloproliferative Neoplasm

Elisabetta Abruzzese, Malgorzata Monika Trawinska, Benedetta Neri, Francesco Bondanini, Stefano Fratoni, Andrea Tendas, Laura Scaramucci, Agostina Siniscalchi, Marco Giovannini, Roberto Palumbo, Paolo de Fabritiis, Pasquale Niscola
PMID: 30384359   DOI: 10.1159/000493880

Abstract




Polycythemia vera and essential thrombocythemia: 2019 update on diagnosis, risk-stratification and management

Ayalew Tefferi, Tiziano Barbui
PMID: 30281843   DOI: 10.1002/ajh.25303

Abstract

Disease Overview: Polycythemia vera (PV) and essential thrombocythemia (ET) are myeloproliferative neoplasms respectively characterized by erythrocytosis and thrombocytosis; other disease features include leukocytosis, splenomegaly, thrombosis, bleeding, microcirculatory symptoms, pruritus, and risk of leukemic or fibrotic transformation. Diagnosis: Bone marrow morphology remains the cornerstone of diagnosis. In addition, the presence of JAK2 mutation is expected in PV while approximately 90% of patients with ET express mutually exclusive JAK2, CALR, or myeloproliferative leukemia mutations. In ET, it is most important to exclude the possibility of prefibrotic myelofibrosis. Survival: Median survivals are 14 years for PV and 20 years for ET; the corresponding values for younger patients are 24 and 33 years. Certain mutations (mostly spliceosome) and abnormal karyotype might compromise survival in PV and ET. Life-expectancy in ET is inferior to the control population. Driver mutations have not been shown to affect survival in ET. Risk of thrombosis is higher in JAK2-mutated ET. Leukemic transformation rates at 10 years are estimated at <1% for ET and 3% for PV. Thrombosis Risk: In PV, 2 risk categories are considered: high (age > 60 years or thrombosis history present) and low (absence of both risk factors); in ET, 4 risk categories are considered: very low (age ≤ 60 years, no thrombosis history, JAK2 wild-type), low (same as very low but JAK2 mutation present), intermediate (age > 60 years, no thrombosis history, JAK2 wild-type) and high (thrombosis history present or age > 60 years with JAK2 mutation). Risk-Adapted Therapy: The main goal of therapy in both PV and ET is to prevent thrombohemorrhagic complications. All patients with PV require phlebotomy to keep hematocrit below 45% and once- or twice-daily aspirin (81 mg), in the absence of contraindications. Very low-risk ET might not require therapy while aspirin therapy is advised for low-risk disease. Cytoreductive therapy is recommended for high-risk ET and PV but it is not mandatory for intermediate-risk ET. First-line drug of choice for cytoreductive therapy, in both ET and PV, is hydroxyurea and second-line drugs of choice are interferon-α and busulfan. We do not recommend treatment with ruxolutinib in PV, unless in the presence of severe and protracted pruritus or marked splenomegaly that is not responding to the aforementioned drugs.


Treatment of Philadelphia-negative myeloproliferative neoplasms in accelerated/blastic phase with azacytidine. Clinical results and identification of prognostic factors

Alessandro Andriani, Elena Elli, Giulio Trapè, Nicoletta Villivà, Luana Fianchi, Ambra Di Veroli, Pasquale Niscola, Antonia Centra, Barbara Anaclerico, Guido Montanaro, Vincenza Martini, Andrea Aroldi, Ida Carmosino, Maria Teresa Voso, Massimo Breccia, Marco Montanaro, Roberto Foà, Roberto Latagliata
PMID: 31050810   DOI: 10.1002/hon.2635

Abstract

There have been some reports on a possible role of azacytidine (AZA) in the treatment of accelerated/blastic phase evolved from Philadelphia-negative myeloproliferative neoplasms (MPN-AP/BP), but results are conflicting. In this study, we analyzed a cohort of 39 patients with MPN-AP/BP treated frontline with AZA at the standard dosage (75 mg/m
). Median time from diagnosis to AP/BP evolution was 92.3 months (IR 29.9-180.1). All patients were evaluable for hematologic response: two patients (5.2%) died early after AZA initiation, 13 patients (33.3%) had a progressive or stable disease, nine (23.1%) had a hematologic improvement (HI), seven (17.9%) achieved a partial response (PR), and eight (20.5%) a complete response (CR). Overall, 24 patients achieved a clinical hematologic response (HI + PR + CR), with an overall response rate of 61.5%. Median overall survival (OS) from AZA start of the whole cohort was 13.5 months (95% CI, 8.2-18.7). There was no difference in median OS among patients with HI, PR, or CR (P = .908). These three subgroups as "responders" having been considered, a significantly better OS was observed in responder compared with nonresponder patients, with a median OS of 17.6 months (95% CI, 10.1-25.0) versus 4.1 months (95% CI, 0.4-10.0) (P = .001) Only female gender was significant for both achievement of response (.010) and OS duration (P = .002). In conclusion, AZA is useful for the management of MPN-AP/BP, with an overall response rate (HI + PR + CR) of 61.5% and a longer OS in responders.


Second cancer in Philadelphia negative myeloproliferative neoplasms (MPN-K). A nested case-control study

Tiziano Barbui, Arianna Ghirardi, Arianna Masciulli, Alessandra Carobbio, Francesca Palandri, Nicola Vianelli, Valerio De Stefano, Silvia Betti, Ambra Di Veroli, Alessandra Iurlo, Daniele Cattaneo, Federica Delaini, Massimiliano Bonifacio, Luigi Scaffidi, Andrea Patriarca, Elisa Rumi, Ilaria Carola Casetti, Clemency Stephenson, Paola Guglielmelli, Elena Maria Elli, Miroslava Palova, Laura Bertolotti, Daniel Erez, Montse Gomez, Kai Wille, Manuel Perez-Encinas, Francesca Lunghi, Anna Angona, Maria Laura Fox, Eloise Beggiato, Giulia Benevolo, Giuseppe Carli, Rossella Cacciola, Mary Frances McMullin, Alessia Tieghi, Valle Recasens, Monia Marchetti, Martin Griesshammer, Alberto Alvarez-Larran, Alessandro Maria Vannucchi, Guido Finazzi
PMID: 31142846   DOI: 10.1038/s41375-019-0487-8

Abstract

We conducted a large international nested case-control study including 1881 patients with Philadelphia-negative myeloproliferative neoplasms (MPN). Cases (n = 647) were patients with second cancer (SC: carcinoma, non-melanoma skin cancer, hematological second cancer, and melanoma) and controls (n = 1234) were patients without SC, matched with cases for sex, age at MPN diagnosis, date of MPN diagnosis, and MPN disease duration. The aim was to evaluate the risk of SC after exposure to cytoreductive drugs. Patients exposed to hydroxyurea (HU) (median: 3 years) had a risk of SC similar to unexposed patients (OR = 1.06, 95% CI 0.82-1.38). In contrast, in cancer-specific stratified multivariable analysis, HU had two-fold higher risk of non-melanoma (NM) skin cancer (OR = 2.28, 95% CI 1.15-4.51). A significantly higher risk of NM-skin cancer was also documented for pipobroman (OR = 3.74, 95% CI 1.00-14.01), ruxolitinib (OR = 3.87, 95% CI 1.18-12.75), and for drug combination (OR = 3.47, 95% CI 1.55-7.75). These three drugs did not show excess risk of carcinoma and hematological second cancer compared with unexposed patients. Exposure to interferon, busulfan, and anagrelide did not increase the risk. In summary, while it is reassuring that no excess of carcinoma was documented, a careful dermatologic active surveillance before and during the course of treatments is recommended.


Polycythemia vera disease burden: contributing factors, impact on quality of life, and emerging treatment options

Brady L Stein, Alison R Moliterno, Ramón V Tiu
PMID: 25270596   DOI: 10.1007/s00277-014-2205-y

Abstract

Polycythemia vera (PV) is a chronic myeloproliferative neoplasm characterized by clonal expansion of a hematopoietic progenitor, erythrocytosis, often leukocytosis and/or thrombocytosis, and nearly always an activating mutation in Janus kinase 2 (JAK2). The PV symptom burden can be considerable, in part driven by small or large vessel thrombotic tendency, splenomegaly, fatigue, pruritus, and a chronic risk of disease transformation to myelofibrosis or acute myeloid leukemia. In addition, patients with PV have an increased risk of mortality compared with the general population that often results from cardiovascular complications or disease transformation. Further, healthcare utilization and costs are higher in patients with PV than noncancer controls. First-line therapy options for high-risk patients may effectively manage PV in some instances; however, some patients do not receive adequate benefit from current treatment options and experience a more severe disease burden as a result. This may be especially true for those patients who are resistant to or intolerant of hydroxyurea or interferon-based therapies. New treatments currently being investigated in phase 3 clinical trials may alleviate disease burden in this patient population.


Association of Vemurafenib and Pipobroman Enhances BRAF-CRAF Dimerization in Squamous Cell Carcinoma

Charles Cassius, Cécile Pages, Jennifer Roux, Raphael Lhote, Romain Lavocat, Delphine Réa, Martine Bagot, Samia Mourah, Maxime Battistella, Céleste Lebbé, Nicolas Dumaz
PMID: 26854489   DOI: 10.1016/j.jid.2015.12.047

Abstract




Explore Compound Types